2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane
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Overview
Description
2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.
Attachment of the Methoxyethoxybutyl Chain: This step involves the reaction of the dioxolane with a suitable alkylating agent to introduce the methoxyethoxybutyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: May be explored for its therapeutic properties or as a precursor to drug candidates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the bromine and methoxyethoxybutyl groups, making it less complex.
2-(4-Chlorophenyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methoxyphenyl)-1,3-dioxolane: Contains a methoxy group instead of a bromine atom.
Uniqueness
2-(4-Bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane is unique due to the presence of both the bromophenyl group and the methoxyethoxybutyl chain. These functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61719-45-7 |
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Molecular Formula |
C16H23BrO4 |
Molecular Weight |
359.25 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-[4-(2-methoxyethoxy)butyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H23BrO4/c1-18-10-11-19-9-3-2-8-16(20-12-13-21-16)14-4-6-15(17)7-5-14/h4-7H,2-3,8-13H2,1H3 |
InChI Key |
QVWVBAVAFWEXCR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCCCC1(OCCO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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